5-Propargylamino-3'-azidomethyl-dUTP
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Overview
Description
5-Propargylamino-3’-azidomethyl-dUTP is a modified nucleotide used primarily in DNA synthesis and sequencing. This compound is notable for its incorporation of both azide and alkyne groups, making it a valuable reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-3’-azidomethyl-dUTP involves the modification of deoxyuridine triphosphate (dUTP) with propargylamine and azidomethyl groups. The process typically includes:
Protection of the hydroxyl groups: on the dUTP molecule.
Introduction of the propargylamine group: through a nucleophilic substitution reaction.
Introduction of the azidomethyl group: via a similar substitution reaction.
Deprotection: of the hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production of 5-Propargylamino-3’-azidomethyl-dUTP follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Propargylamino-3’-azidomethyl-dUTP undergoes several types of chemical reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a catalyst, where the azide group reacts with a strained alkyne group.
Common Reagents and Conditions
CuAAc: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and useful in various biochemical applications .
Scientific Research Applications
5-Propargylamino-3’-azidomethyl-dUTP is widely used in scientific research, particularly in:
DNA Synthesis and Sequencing: It serves as a key building block for preparing fluorescent conjugates used in next-generation sequencing (NGS) technologies
Click Chemistry: Its azide and alkyne groups make it ideal for bioorthogonal labeling and conjugation reactions.
Biological Studies: Used in studying DNA-protein interactions, DNA replication, and repair mechanisms.
Medical Research: Employed in developing diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Propargylamino-3’-azidomethyl-dUTP involves its incorporation into DNA strands during synthesis. The azide and alkyne groups allow for subsequent click chemistry reactions, enabling the attachment of various probes and labels. This facilitates the study of DNA interactions and the development of diagnostic assays .
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2’-deoxyuridine (EdU): Another nucleotide analog used in DNA synthesis and click chemistry.
5-Bromo-2’-deoxyuridine (BrdU): Commonly used in cell proliferation studies.
7-Deaza-2’-deoxyguanosine (7-deaza-dG): Used in DNA sequencing and modification studies.
Uniqueness
5-Propargylamino-3’-azidomethyl-dUTP is unique due to its dual functionality, incorporating both azide and alkyne groups. This dual functionality allows for versatile applications in click chemistry, making it a valuable tool in various fields of research .
Properties
Molecular Formula |
C13H19N6O14P3 |
---|---|
Molecular Weight |
576.24 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H19N6O14P3/c14-3-1-2-8-5-19(13(21)17-12(8)20)11-4-9(29-7-16-18-15)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H,17,20,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |
InChI Key |
RXBGWRAGZDKWQB-HBNTYKKESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Origin of Product |
United States |
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